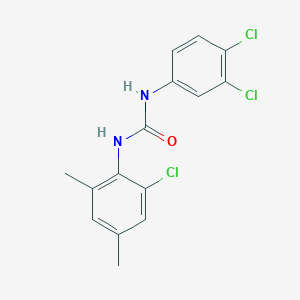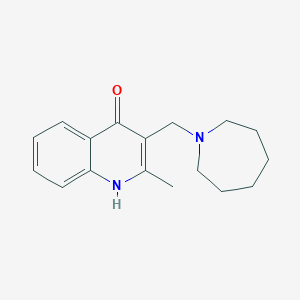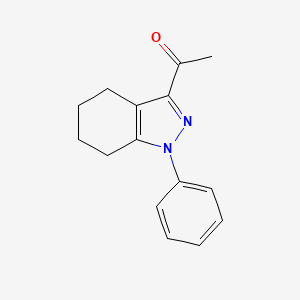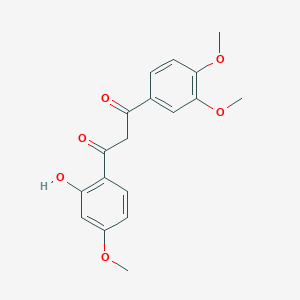![molecular formula C19H21N3O B5623940 N-{[1-(2-methylbenzyl)-1H-benzimidazol-2-yl]methyl}propanamide](/img/structure/B5623940.png)
N-{[1-(2-methylbenzyl)-1H-benzimidazol-2-yl]methyl}propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-{[1-(2-methylbenzyl)-1H-benzimidazol-2-yl]methyl}propanamide, commonly known as MBP, is a chemical compound that belongs to the benzimidazole class of compounds. It is a white crystalline powder that is soluble in organic solvents and has a molecular weight of 335.46 g/mol. MBP has been the subject of extensive scientific research due to its potential applications in various fields, including medicine, agriculture, and industry.
Mécanisme D'action
The mechanism of action of MBP is not fully understood, but it is believed to involve the inhibition of various enzymes and proteins in the body. For example, MBP has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. MBP has also been shown to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death.
Biochemical and Physiological Effects
MBP has been shown to have a variety of biochemical and physiological effects in different organisms. In humans, MBP has been shown to reduce inflammation and pain, making it a potential candidate for the treatment of inflammatory diseases such as arthritis. In animals, MBP has been shown to have insecticidal and fungicidal properties, making it a potential candidate for use as a pesticide. In plants, MBP has been shown to inhibit the growth of fungi and bacteria, making it a potential candidate for use as a fungicide or bactericide.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using MBP in lab experiments is its versatility. MBP can be used in a variety of applications, including as a drug delivery agent, fluorescent probe, and pesticide. Additionally, MBP is relatively easy to synthesize and purify, making it a cost-effective option for researchers. However, one of the main limitations of using MBP in lab experiments is its potential toxicity. MBP has been shown to have cytotoxic effects on certain cell types, and its use in vivo may be limited by its potential side effects.
Orientations Futures
There are many potential future directions for research involving MBP. One area of interest is the development of new drug delivery systems using MBP as a carrier. Another area of interest is the investigation of MBP's potential as a fluorescent probe for bioimaging. Additionally, further research is needed to fully understand the mechanism of action of MBP and its potential applications in various fields, including medicine, agriculture, and industry.
Méthodes De Synthèse
MBP can be synthesized using a variety of methods, including condensation reactions and cyclization reactions. One of the most commonly used methods involves the reaction of 2-methylbenzylamine with 2-carbamoylbenzaldehyde in the presence of a catalyst such as p-toluenesulfonic acid. The resulting product is then purified using column chromatography or recrystallization.
Applications De Recherche Scientifique
MBP has been the subject of extensive scientific research due to its potential applications in various fields. In the medical field, MBP has been shown to have anti-inflammatory, anti-cancer, and anti-microbial properties. It has also been investigated for its potential use as a drug delivery agent and as a fluorescent probe for bioimaging. In the agricultural field, MBP has been shown to have insecticidal and fungicidal properties, making it a potential candidate for use as a pesticide. In the industrial field, MBP has been investigated for its potential use in the synthesis of new materials and as a catalyst in chemical reactions.
Propriétés
IUPAC Name |
N-[[1-[(2-methylphenyl)methyl]benzimidazol-2-yl]methyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O/c1-3-19(23)20-12-18-21-16-10-6-7-11-17(16)22(18)13-15-9-5-4-8-14(15)2/h4-11H,3,12-13H2,1-2H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFOUVDWPXMWYDW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NCC1=NC2=CC=CC=C2N1CC3=CC=CC=C3C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-{[1-(2-methylbenzyl)-1H-benzimidazol-2-yl]methyl}propanamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-tert-butyl-N-[(5-methylpyrazin-2-yl)methyl]-1,3,4-oxadiazol-2-amine](/img/structure/B5623866.png)
![N-[4-(3-bromophenyl)-1,3-thiazol-2-yl]-2-furamide](/img/structure/B5623873.png)
![(1R*,3S*)-7-{[1-(methoxymethyl)cyclobutyl]carbonyl}-7-azaspiro[3.5]nonane-1,3-diol](/img/structure/B5623878.png)

![2-chloro-N-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]benzamide](/img/structure/B5623901.png)

![N-methyl-5-oxo-N-[2-(phenylthio)ethyl]-1-(4-pyridinylmethyl)-3-pyrrolidinecarboxamide](/img/structure/B5623913.png)

![4-{[4-(5-methyl-1,3,4-oxadiazol-2-yl)piperazin-1-yl]acetyl}morpholine](/img/structure/B5623931.png)
![N-[(4-chlorophenyl)sulfonyl]-2-cyanoacetamide](/img/structure/B5623932.png)
![N-[4-(methylthio)phenyl]-3-oxobutanamide](/img/structure/B5623950.png)
![3-[(8-methoxy-3,4-dihydro-2H-chromen-3-yl)methyl]phenol](/img/structure/B5623951.png)
![3-(3-{4-[4-methyl-5-(1H-1,2,4-triazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]piperidin-1-yl}-3-oxopropyl)pyridine](/img/structure/B5623952.png)